molecular formula C19H16ClN3O2S B2700148 N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932538-97-1

N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2700148
CAS RN: 932538-97-1
M. Wt: 385.87
InChI Key: AMSMVJLNLNONEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis and Characterization : A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid. This systematic effort led to compounds with potential antibacterial activity against both gram-negative and gram-positive bacteria and moderate α-chymotrypsin enzyme inhibition. The synthesized derivatives exhibited significant antibacterial potential, especially against strains like S. typhi, K. pneumoniae, and S. aureus, compared with standard ciprofloxacin (Siddiqui et al., 2014).

Antimicrobial Applications

Antibacterial and Antimicrobial Activity : Another research synthesized a series of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives, which were then evaluated for their antibacterial, hemolytic, and thrombolytic activities. One molecule, in particular, stood out for its excellent antibacterial activity and low toxicity, showing potential for clinical studies and drug development for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Anticancer and Antiviral Research

Anticancer Evaluation : Compounds with 1,3,4-oxadiazole and pyrazole moieties, including derivatives of ethyl nipecotate, were synthesized and assessed for their antibacterial and anti-enzymatic potential. This study revealed the compound's low potential against lipoxygenase (LOX) enzyme and its cytotoxic behavior, providing insights into their pharmacological applications (Nafeesa et al., 2017).

Antiviral Activities : Synthesis efforts also led to 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing some degree of anti-tobacco mosaic virus activity, demonstrating the potential for antiviral applications (Chen et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-13-4-2-7-16(10-13)23-9-8-21-18(19(23)25)26-12-17(24)22-15-6-3-5-14(20)11-15/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSMVJLNLNONEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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